2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid
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Overview
Description
2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid is a complex organic compound featuring a 7-oxabicyclo[2.2.1]heptane structure. This bicyclic framework is notable for its rigidity and unique chemical properties, making it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid typically involves multiple steps:
Formation of the 7-Oxabicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between a furan and an olefinic compound.
Introduction of the Carbonylamino Group: The carbonylamino group is introduced via an amide formation reaction, often using reagents like carbodiimides (e.g., DCC) to facilitate the coupling of the amine and carboxylic acid.
Attachment of the Phenoxyacetic Acid Moiety: This step involves the nucleophilic substitution of a halogenated phenoxyacetic acid derivative with the amine group on the 7-oxabicyclo[2.2.1]heptane core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Carboxylic acids or ketones, depending on the site of oxidation
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives of the original compound
Scientific Research Applications
2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its rigid bicyclic structure.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical or thermal properties.
Mechanism of Action
The mechanism by which 2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Shares the bicyclic core but differs in functional groups, leading to different chemical properties and applications.
7-Oxabicyclo[2.2.1]heptane-2-carbonyl chloride: Another derivative used in organic synthesis, particularly in the formation of amides and esters.
Uniqueness
2-[3-[(7-Oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid is unique due to its combination of a rigid bicyclic structure with a flexible phenoxyacetic acid moiety. This duality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-[3-[(7-oxabicyclo[2.2.1]heptane-2-carbonylamino)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-15(19)9-21-11-3-1-2-10(6-11)8-17-16(20)13-7-12-4-5-14(13)22-12/h1-3,6,12-14H,4-5,7-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUNLPJMQHTPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)NCC3=CC(=CC=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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